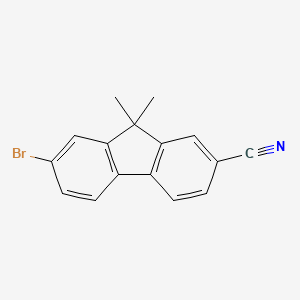

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile

Description

Significance of Fluorene (B118485) Derivatives in Contemporary Chemical Research

Fluorene derivatives are a critical class of compounds in modern materials science, particularly in the field of organic electronics. nbinno.com Their popularity stems from a unique combination of desirable properties inherent to the fluorene core structure. These compounds exhibit excellent thermal and chemical stability, which is crucial for the longevity and reliability of electronic devices. researchgate.netnih.gov Furthermore, they are known for high photoluminescence quantum yields, making them highly efficient light emitters. nbinno.commdpi.com

Researchers have extensively utilized fluorene-based molecules and polymers as active components in a variety of optoelectronic applications. These include:

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are frequently employed as emissive layers or host materials in OLEDs due to their high fluorescence efficiency and tunable emission colors. mdpi.comnbinno.com

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene scaffold facilitates efficient charge transport, making its derivatives suitable for use as organic semiconductors in OFETs. nbinno.comresearchgate.nettandfonline.com

Organic Photovoltaics (OPVs): In solar cell applications, fluorene-containing copolymers are used for their favorable electronic properties and stability. tandfonline.com

The versatility of the fluorene unit allows chemists to systematically modify its structure to fine-tune its electronic and optical properties, such as charge carrier mobility and emission wavelength, to meet the specific demands of advanced electronic applications. nbinno.comtandfonline.com

Structural Characteristics of the Fluorene Scaffold

The foundational structure of fluorene is a tricyclic aromatic system, consisting of two benzene (B151609) rings fused to a central five-membered ring (cyclopentadiene). This arrangement results in a rigid and highly planar molecular geometry. nbinno.comrsc.org This planarity promotes π-π stacking interactions in the solid state, which is beneficial for charge transport. researchgate.net

A key structural feature of fluorene is the carbon at position 9 (C-9). This methylene (B1212753) bridge is readily functionalized. In many advanced materials, bulky alkyl groups, such as two methyl groups, are attached at the C-9 position to create a 9,9-dialkylfluorene subunit. researchgate.net This modification serves two important purposes:

It enhances the solubility of the molecule in common organic solvents, which improves its processability for device fabrication. nbinno.com

The bulky substituents prevent the planar fluorene units from aggregating too closely (excimer formation), which can otherwise quench luminescence and reduce device efficiency. mdpi.com

The electronic properties of fluorene derivatives are typically tuned by attaching various functional groups to the 2 and 7 positions of the fluorene core. mdpi.com

Positioning of 7-Bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile as a Key Synthetic Intermediate for Advanced Materials

This compound is a strategically designed molecule that serves as a versatile building block, or synthetic intermediate, for constructing more complex organic semiconductors. Its utility arises from the specific placement of three key functional components on the fluorene core: the dimethyl groups at the C-9 position, a bromo group at the C-7 position, and a carbonitrile (cyano) group at the C-2 position.

The 9,9-dimethyl substitution provides the aforementioned benefits of improved solubility and prevention of aggregation. The true synthetic value, however, lies in the bromo and carbonitrile groups.

The Bromo Group (Br): Located at the 7-position, the bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nbinno.com This allows chemists to easily connect the fluorene core to other aromatic units, extending the π-conjugated system and building larger, more complex molecules or polymers tailored for specific electronic applications. nbinno.com

The Carbonitrile Group (CN): The nitrile group at the 2-position is a strong electron-withdrawing group. Its presence significantly influences the molecule's electronic properties, particularly by lowering the energy levels of the molecular orbitals (HOMO/LUMO). tandfonline.com This electronic modification is a common strategy for designing n-type or ambipolar organic semiconductors. Furthermore, the nitrile group can be chemically transformed into other functional groups if needed for subsequent synthetic steps. nih.gov

The distinct functionalities at the 2 and 7 positions allow for selective and directional synthesis, enabling the creation of well-defined donor-acceptor architectures or other complex molecular designs essential for high-performance organic electronic materials.

Interactive Data Table for this compound

| Property | Value | Reference |

| CAS Number | 656238-36-7 | amadischem.combloomtechz.com |

| Molecular Formula | C₁₆H₁₂BrN | amadischem.combloomtechz.com |

| Molecular Weight | 298.177 g/mol | bloomtechz.com |

| Common Synonyms | 7-Bromo-9,9-dimethyl-9H-fluoren-2-carbonitril | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-9,9-dimethylfluorene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBYZTWZUOOWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 7 Bromo 9,9 Dimethyl 9h Fluorene 2 Carbonitrile

Precursor Synthesis and Functionalization Routes

The construction of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile typically involves a multi-step approach, beginning with the synthesis and functionalization of a fluorene (B118485) core. A key precursor in many synthetic routes is 2-bromo-9,9-dimethylfluorene.

Synthesis of Halogenated Fluorene Intermediates (e.g., 2-Bromo-9,9-dimethylfluorene)

The synthesis of 2-bromo-9,9-dimethylfluorene can be achieved through two primary pathways: the methylation of 2-bromofluorene or the direct bromination of 9,9-dimethylfluorene.

In the first approach, 2-bromofluorene is subjected to methylation at the C9 position. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a methylating agent like methyl iodide in a suitable solvent such as dimethyl sulfoxide (DMSO). The use of a phase-transfer catalyst, for instance, benzyl-triethyl-ammonium chloride (TEBAC), can facilitate the reaction.

Alternatively, direct bromination of 9,9-dimethylfluorene offers another route. This electrophilic aromatic substitution can be performed using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS) in a solvent like methylene (B1212753) chloride. Another approach utilizes sodium bromate and hydrobromic acid. The regioselectivity of this reaction is crucial, as bromination can occur at different positions on the fluorene ring. Controlling the reaction conditions, such as temperature and the choice of brominating agent, is essential to favor the formation of the 2-bromo isomer.

A plausible multi-step synthesis towards the target molecule begins with the bromination of 9,9-dimethylfluorene to yield 2-bromo-9,9-dimethylfluorene. This intermediate then undergoes regioselective nitration at the C7 position to form 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene chemicalbook.com.

Introduction of the Nitrile Functionality via Nucleophilic Substitution (e.g., using CuCN)

Once the appropriately substituted fluorene precursor is obtained, the nitrile group is introduced, often through a nucleophilic substitution reaction. A common method for converting an aryl bromide to a nitrile is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide (CuCN).

Following the synthesis of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene, the bromo group can be displaced by a cyanide ion. A documented procedure involves the nucleophilic substitution of the bromo group of 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene with CuCN to produce 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile in high yield nih.gov. Subsequently, the nitro group at the C7 position can be reduced to an amino group, for example, using hydrazine nih.gov. This amino group can then be converted to a bromo group via a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) bromide solution, to yield the final product, this compound wikipedia.orgnih.gov.

Regioselective Synthesis and Reaction Conditions

Achieving the desired 2,7-disubstitution pattern on the 9,9-dimethylfluorene core requires careful control over the regioselectivity of the halogenation and cyanation reactions.

Methodologies for Targeted Halogenation and Cyanation on the Fluorene Core

The directing effects of existing substituents on the fluorene ring play a critical role in determining the position of subsequent functionalization. For instance, in the synthesis of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene, the initial bromination at the C2 position directs the subsequent nitration to the C7 position. The dimethyl group at C9 is an ortho, para-director, but steric hindrance often favors substitution at the C2 and C7 positions.

Palladium-catalyzed cyanation reactions have emerged as a powerful tool for the introduction of the nitrile group onto aryl halides. These methods often exhibit high functional group tolerance and can proceed under milder conditions compared to traditional methods. Various palladium catalysts and cyanide sources, such as zinc cyanide, can be employed.

Impact of Reaction Parameters on Yield and Selectivity (e.g., microwave assistance)

Reaction parameters such as temperature, solvent, and the choice of catalyst and reagents significantly influence the yield and selectivity of the synthesis. For instance, in the methylation of 2-bromofluorene, the concentration of the base and the reaction temperature must be carefully controlled to avoid side reactions.

Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. In the context of cyanation reactions, microwave irradiation can be particularly beneficial. For example, microwave-assisted nucleophilic substitution of aryl bromides with CuCN has been reported to proceed efficiently. This technique could potentially be applied to the cyanation step in the synthesis of this compound to improve reaction efficiency.

Derivatization Pathways and Functional Group Interconversions

The presence of both a bromo and a cyano group on the this compound scaffold opens up a wide range of possibilities for further chemical modifications.

The bromine atom at the C7 position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the synthesis of a library of novel fluorene derivatives with tailored electronic and photophysical properties.

The nitrile group at the C2 position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine, which can then be further functionalized. Additionally, the nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, reduction of the cyano group to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H) nih.govacs.org.

These derivatization pathways allow for the fine-tuning of the molecule's properties for specific applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Transformation of Nitrile to Aldehyde (e.g., Diisobutylaluminium Hydride reduction)

The conversion of the nitrile group to an aldehyde is a pivotal transformation, as the resulting formyl group is a versatile precursor for a variety of subsequent reactions, including Knoevenagel condensation and Wittig reactions, to introduce new functionalities and extend the π-conjugated system. A common and effective method for this transformation is the partial reduction of the nitrile using Diisobutylaluminium Hydride (DIBAL-H).

In a typical procedure, the nitrile derivative is dissolved in an anhydrous, non-polar solvent, such as toluene or dichloromethane, and cooled to a low temperature, often between -78 °C and 0 °C, under an inert atmosphere to prevent side reactions. A solution of DIBAL-H is then added dropwise. The low temperature is crucial to prevent the over-reduction of the intermediate imine to a primary amine. After the reaction is complete, it is carefully quenched with a suitable reagent, such as methanol, followed by an aqueous workup to hydrolyze the imine and afford the desired aldehyde.

For a closely related compound, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, the reduction of the nitrile to an aldehyde was successfully achieved using DIBAL-H, yielding the corresponding 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde in a 69% yield nih.gov. This demonstrates the efficacy of DIBAL-H for this specific transformation on the 9,9-dimethylfluorene core.

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile | Diisobutylaluminium Hydride (DIBAL-H) | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | 69 | nih.gov |

Coupling Reactions for Extended Conjugated Systems (e.g., Sonogashira, Suzuki)

The bromine atom at the C-7 position of this compound is a key functional handle for the construction of extended π-conjugated systems through palladium-catalyzed cross-coupling reactions. The Sonogashira and Suzuki reactions are particularly powerful in this regard, enabling the formation of new carbon-carbon bonds and the introduction of various aryl, heteroaryl, or alkynyl moieties.

The Suzuki coupling reaction involves the reaction of the bromo-fluorene derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize fluorene-based copolymers and small molecules with tunable electronic properties. For instance, a series of alternating copolymers composed of 9,9-dihexylfluorene and substituted thiophene units were synthesized via the Suzuki coupling reaction researchgate.net. Similarly, 2,7-diaryl-9,9'-alkylfluorene derivatives have been obtained from the Suzuki reaction of 2,7-dibromo-9,9'-dialkylfluorene with various arylboronic acids researchgate.net. These examples highlight the utility of the Suzuki reaction in modifying the fluorene core at the brominated position to create larger, more complex architectures for electronic applications.

The Sonogashira coupling reaction , on the other hand, couples the bromo-fluorene with a terminal alkyne, also in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is instrumental in introducing alkynyl linkers into the fluorene backbone, which can extend the conjugation length and influence the material's photophysical properties. The resulting ethynyl-linked fluorene derivatives are of significant interest for applications in nonlinear optics and as building blocks for more elaborate conjugated systems.

| Reaction Type | Fluorene Substrate | Coupling Partner | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,7-dibromo-9,9'-dialkylfluorene | Arylboronic acid | Pd(OAc)₂, Base (e.g., KOH) | 2,7-Diaryl-9,9'-alkylfluorene | researchgate.net |

| Sonogashira Coupling | Halogenated Fluorene | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-fluorene derivative | mdpi.com |

Side-Group Molecular Engineering for Property Modulation

The strategic modification of the side groups on the this compound scaffold is a powerful tool for fine-tuning the resulting material's physical and electronic properties. The bromo, nitrile, and even the methyl groups at the C-9 position can be chemically altered to modulate properties such as solubility, thermal stability, energy levels (HOMO/LUMO), and charge transport characteristics.

Substitutions at the C-2 and C-7 positions of the fluorene core have been shown to significantly impact both the thermal and optical properties of the resulting derivatives researchgate.net. The introduction of different aryl groups at these positions can alter the emission color and efficiency of fluorene-based OLEDs researchgate.net. For example, the introduction of electron-donating or electron-withdrawing groups can modify the energy bandgap and influence the intramolecular charge transfer characteristics of the molecule nih.gov.

The C-9 position of the fluorene ring also plays a crucial role in determining the properties of the material. The dimethyl groups in the parent compound enhance solubility and prevent the formation of undesirable aggregates, which can quench fluorescence in the solid state. Further modification at the C-9 position, for instance, by introducing different alkyl or aryl groups, can influence the packing of the molecules in the solid state and thereby affect their charge transport properties and the efficiency of OLED devices researchgate.netnih.gov. The modification of the C-9 position to create dibenzofulvene derivatives through Knoevenagel condensation has been shown to significantly alter the absorption and emission properties and reduce the energy gap of the fluorene system mdpi.com.

The interplay between the electronic nature of the substituents at the C-2 and C-7 positions and the steric and electronic effects of the groups at the C-9 position allows for a high degree of control over the final properties of the fluorene-based materials. This molecular engineering approach is fundamental to the design of new materials for high-performance organic electronic devices.

| Modification Site | Type of Modification | Effect on Properties | Reference |

|---|---|---|---|

| C-2 and C-7 | Introduction of different aryl substituents | Significant impact on thermal and optical properties, including emission color and efficiency. | researchgate.net |

| C-9 | Variation of alkyl or aryl groups | Affects solubility, prevents aggregation, influences molecular packing and charge transport. | researchgate.netnih.gov |

| C-9 | Formation of dibenzofulvene derivatives | Alters absorption and emission properties, reduces the energy gap. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Structural Determination Techniques

To unambiguously determine the molecular structure of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile, a suite of high-resolution techniques is employed. These methods provide detailed information on atomic connectivity, spatial arrangement, and molecular weight.

Single-Crystal X-ray Diffraction Analysis of Fluorene (B118485) Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorene compounds provides valuable insights into its expected structural features. For instance, the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene has been determined and offers a template for understanding the molecular geometry and packing of similar derivatives. nih.govresearchgate.net In this related structure, the fluorene core is essentially planar, with the dimethyl groups situated at the C9 position. nih.govresearchgate.net The crystal packing is characterized by weak π-π interactions between adjacent fluorene moieties. nih.govresearchgate.net

Representative Crystallographic Data for a Related Fluorene Derivative (2,7-dibromo-9,9-dimethyl-9H-fluorene) nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂Br₂ |

| Molecular Weight | 352.07 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 17.097(4) |

| b (Å) | 11.161(3) |

| c (Å) | 6.9120(17) |

| Volume (ų) | 1319.0(6) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the fluorene core and a characteristic singlet for the two methyl groups at the C9 position. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the bromo and carbonitrile groups.

Similarly, ¹³C NMR spectroscopy would provide evidence for each unique carbon atom in the molecule, including the quaternary carbons of the fluorene bridge, the carbon of the nitrile group, and the carbons of the aromatic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Expected ¹H NMR Spectral Features for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplets/Doublets |

| Methyl CH₃ | ~1.5 | Singlet |

Mass Spectrometry Techniques for Molecular Identity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₆H₁₂BrN), the expected monoisotopic mass would be approximately 297.0202 g/mol . The presence of a bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Electronic and Optical Characterization through Spectroscopy

Spectroscopic techniques that probe the electronic transitions and excited states of a molecule are crucial for understanding its optical properties, such as color and luminescence.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions between molecular orbitals. For conjugated aromatic systems like this compound, the absorption spectrum is typically characterized by intense absorption bands in the ultraviolet region, corresponding to π-π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents on the fluorene core. The introduction of the bromo and carbonitrile groups is expected to influence the energy levels of the molecular orbitals and thus the absorption spectrum compared to the parent 9,9-dimethylfluorene.

Representative UV-Visible Absorption Data for a Fluorene Derivative

| Compound | λmax (nm) | Solvent |

| 2,7-dibromo-9H-fluorene | 311 | Not Specified |

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This provides insights into the excited state properties of a molecule and its potential for applications in areas such as organic light-emitting diodes (OLEDs). Fluorene derivatives are known for their strong blue fluorescence. researchgate.net The emission spectrum of this compound would be expected to show a characteristic emission peak, and the wavelength of this emission (λem) would be indicative of the energy gap between the first excited singlet state and the ground state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined.

Representative Photoluminescence Data for a Fluorene-based Chromophore nih.gov

| Compound | λem (nm) | Solvent |

| Chromophore SS1 | 632 | Dichloromethane |

| Chromophore SS3 | 586 | Dichloromethane |

| Chromophore SS4 | 512 | Dichloromethane |

Photoelectron Emission Spectroscopy (PES) for Electronic Structure

Photoelectron Emission Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This analysis provides direct insight into the energies of molecular orbitals.

For this compound, PES studies would be critical in determining its ionization potential and characterizing the energy levels of its highest occupied molecular orbital (HOMO) and other valence orbitals. Such data is invaluable for understanding the compound's charge transport properties, which are essential for its potential applications in organic electronics.

A detailed investigation would involve both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). UPS would probe the valence electronic states, providing information about the molecular orbitals involved in chemical bonding and charge transport. XPS would be used to determine the core-level binding energies of the constituent atoms (carbon, nitrogen, bromine), offering insights into the elemental composition and chemical environment within the molecule.

As of the latest literature surveys, specific experimental PES data for this compound has not been reported in peer-reviewed publications. Theoretical calculations, such as those based on density functional theory (DFT), could serve as a predictive tool to estimate its electronic properties in the absence of experimental data.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Ionization Potential, Valence Orbital Energies (e.g., HOMO) | Understanding charge injection and transport capabilities for electronic devices. |

| X-ray Photoelectron Spectroscopy (XPS) | Core-Level Binding Energies, Elemental Composition | Confirmation of chemical structure and purity. |

Electrochemical Characterization Methods

Electrochemical methods are indispensable for evaluating the redox properties of electroactive materials like this compound. These techniques are used to determine the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO), as well as to assess the stability of the compound upon oxidation and reduction.

Cyclic voltammetry (CV) is the most common technique employed for this purpose. A typical CV experiment for this compound would involve dissolving it in an appropriate solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the oxidation and reduction potentials of the molecule. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical relationships.

The reversibility of the redox processes, observed through the separation of anodic and cathodic peak potentials and the ratio of their peak currents, would provide crucial information about the chemical and electrochemical stability of the radical ions formed. This stability is a key factor in the long-term operational performance of organic electronic devices.

Despite the importance of this data, specific experimental results from the electrochemical characterization of this compound are not currently available in the public scientific literature.

| Electrochemical Parameter | Method of Determination | Significance for this compound |

| Oxidation Potential (Eox) | Cyclic Voltammetry | Used to estimate the HOMO energy level. |

| Reduction Potential (Ered) | Cyclic Voltammetry | Used to estimate the LUMO energy level. |

| Electrochemical Band Gap (Eg) | Calculated from Eox and Ered | Provides an estimate of the energy difference between the HOMO and LUMO. |

| Redox Stability | Analysis of CV peak shape and stability over multiple cycles | Indicates the suitability of the material for long-term use in electronic devices. |

Computational Chemistry and Theoretical Insights into 7 Bromo 9,9 Dimethyl 9h Fluorene 2 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground state properties of molecules. researchgate.net This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. mdpi.com For fluorene (B118485) derivatives like 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and the distribution of electron density.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand the optical properties of this compound, such as its absorption of light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, extending the principles of DFT to time-dependent phenomena. mdpi.commdpi.com TD-DFT calculations can predict the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs. mdpi.com

These calculations are essential for interpreting UV-Visible absorption spectra. For fluorene derivatives, the absorption spectra are typically characterized by intense π–π* transitions. mdpi.com TD-DFT can predict the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, providing a theoretical basis for the observed optical properties. mdpi.com The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, especially for describing charge-transfer excited states, which are common in donor-acceptor molecules. nih.gov

Theoretical Calculations of Electronic Structures (e.g., HOMO Localization, Band Gaps, Transition Dipole Moments)

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its electronic and optical behavior. The energy difference between the HOMO and LUMO is known as the energy gap (Eg), a critical parameter in determining a material's potential for use in electronic devices. arxiv.org

HOMO and LUMO Localization: In derivatives of this compound designed for specific applications, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. mdpi.com The spatial distribution of these orbitals can be visualized through DFT calculations, providing insight into charge separation and transfer processes. mdpi.com

Band Gaps: A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths of light. arxiv.org This gap is a key factor in tuning the color of emission in OLEDs and for designing materials that can absorb a broad range of the solar spectrum in organic solar cells. arxiv.org

Transition Dipole Moments: Calculated using TD-DFT, the transition dipole moment is a measure of the probability of a particular electronic transition occurring upon absorption of light. A large transition dipole moment indicates a strongly allowed transition, corresponding to a high-intensity peak in the absorption spectrum.

Below is a table of representative theoretical electronic properties for fluorene-based donor-acceptor molecules, illustrating typical values obtained from DFT and TD-DFT calculations.

| Compound Type | HOMO (eV) | LUMO (eV) | Calculated Band Gap (eV) | Primary Transition Type |

|---|---|---|---|---|

| Fluorene-Donor Derivative | -5.80 | -2.10 | 3.70 | π–π |

| Fluorene-Acceptor Derivative | -6.10 | -2.85 | 3.25 | π–π / ICT |

| Donor-Fluorene-Acceptor | -5.65 | -3.05 | 2.60 | Intramolecular Charge Transfer (ICT) |

Molecular Dynamics Simulations in Materials Design Contexts

While quantum mechanical methods like DFT are excellent for describing the properties of a single molecule, the performance of a material in a device depends on the collective behavior of many molecules in the solid state. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

In the context of designing materials based on this compound for applications like OLEDs, MD simulations are invaluable for predicting the morphology of thin films. Organic semiconductor films are often amorphous rather than crystalline. MD can be used to simulate the deposition process to generate realistic models of these disordered structures.

Once a morphologically realistic model of the bulk material is generated, key parameters for device performance, such as charge mobility, can be calculated. This is often done in a multiscale modeling approach:

MD Simulation: Generate a large, amorphous cell of hundreds or thousands of molecules to represent the bulk structure.

Quantum Chemistry Calculation: Extract pairs of nearby molecules from the MD-generated structure.

Parameter Calculation: Use DFT to calculate properties for these pairs, such as the electronic coupling (transfer integral) between them and the reorganization energy for a charge to hop from one molecule to the next.

Analysis of Conjugation Pathways and Hyperpolarizability (Non-Linear Optical properties)

Molecules with a donor-π-acceptor (D-π-A) architecture, such as derivatives of this compound, are of great interest for non-linear optical (NLO) applications. NLO materials can alter the properties of light passing through them and are used in technologies like optical switching and data storage. The key molecular property for second-order NLO applications is the first hyperpolarizability (β).

Theoretical calculations are essential for understanding and predicting the NLO response of these molecules. DFT can be used to calculate the hyperpolarizability, and these theoretical results can corroborate experimental measurements from techniques like hyper-Rayleigh scattering (HRS).

Research on chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework (a close derivative of the target compound) has shown that the NLO response is highly dependent on the π-conjugation pathway. A "linear" conjugation path, where the donor and acceptor groups are positioned to allow for efficient charge delocalization across the fluorene bridge (e.g., at the 2 and 7 positions), leads to a significant enhancement of the hyperpolarizability compared to a "non-linear" pathway. This enhancement is linked to factors that can be calculated theoretically:

An increase in the difference between the ground and excited state dipole moments (Δμge).

A larger transition dipole moment.

A smaller energy gap for the charge-transfer transition.

The table below presents illustrative data for fluorene-based D-π-A chromophores, highlighting the impact of the conjugation pathway on NLO properties.

| Chromophore Feature | λmax (nm) | Δμge (Debye) | βHRS (10-30 esu) |

|---|---|---|---|

| Non-linear Conjugation Path | 410 | 8.5 | 95 |

| Linear Conjugation Path | 455 | 12.1 | 170 |

Advanced Applications in Materials Science and Organic Electronics

Utilization as Precursors for Organic Semiconducting Materials

Fluorene (B118485) derivatives are widely recognized for their excellent thermal and chemical stability, high photoluminescence quantum yields, and good charge transport properties, making them ideal candidates for organic semiconducting materials. nih.gov The 9,9-dialkylfluorene subunit, in particular, is a cornerstone in the design of emissive small molecules, oligomers, and polymers. nih.govresearchgate.net

7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile functions as a key monomer in the creation of these advanced materials. The bromine atom provides a reactive site, typically for metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling, allowing it to be polymerized or incorporated into larger molecular structures. The carbonitrile (-CN) group acts as an electron-withdrawing moiety, which can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), of the final semiconducting material. This tunability is crucial for optimizing performance in various electronic devices.

Integration in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The unique photophysical properties of the fluorene core make it a foundational component in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic technologies.

Compounds like this compound are classified as OLED intermediates. sunfinelabs.comchemblink.com This designation signifies their role as essential starting materials for synthesizing the complex, high-performance molecules used in various layers of an OLED device, including the emissive layer, host materials, and charge-transport layers. sunfinelabs.commascotchem.commade-in-china.com The quality and efficiency of OLEDs are highly dependent on the molecular structure and stacking of the fluorene-based materials used. nih.gov The functional handles on this intermediate allow for the construction of tailored molecules with optimized properties for enhanced device lifetime and efficiency.

Achieving stable and efficient deep-blue emission remains one of the significant challenges in OLED technology. Fluorene-based materials are particularly suited for this purpose due to their intrinsically wide energy gap, which is a prerequisite for high-energy (blue) light emission. The rigid structure of the fluorene unit helps to achieve high color purity. By using this compound as a building block, researchers can synthesize novel host and dopant materials specifically designed for blue OLEDs. researchgate.netresearchgate.net The electron-withdrawing nature of the carbonitrile group can be leveraged to fine-tune the emission wavelength and improve the quantum efficiency of the resulting blue-emitting materials.

Light-emitting electrochemical cells (LECs) are a type of light-emitting device that combines the properties of OLEDs with those of electrochemical cells. A key challenge in LECs is ensuring compatibility between the light-emitting polymer and the electrolyte. rsc.org Fluorene-based polymers have been successfully employed in LECs, demonstrating their versatility. For instance, the introduction of specific side groups, such as esters, into a polyfluorene backbone has been shown to improve phase compatibility with ionic liquid electrolytes, leading to brighter and more efficient LECs. rsc.org As a precursor for synthesizing a wide variety of polyfluorenes, this compound is a relevant starting point for developing novel polymers tailored for high-performance LEC applications.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for applications in optical switching, data storage, and telecommunications. nih.gov Fluorenone-based materials, which can be derived from fluorene precursors, represent a promising class of molecular materials for NLO applications. ru.nlresearchgate.net The design of effective NLO molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge.

The this compound scaffold is an excellent platform for this purpose. In one synthetic pathway, a related precursor, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, undergoes nucleophilic substitution with copper cyanide (CuCN) to yield 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile. nih.govacs.org The nitro group can then be reduced to an amino group (an electron donor), which can be further modified, for example, into a dimethylamino group. nih.govacs.org The resulting molecule, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, possesses a strong electron donor (dimethylamino) and a strong electron acceptor (carbonitrile) at opposite ends of the conjugated fluorene system. This molecular design leads to a high first hyperpolarizability (β), a key measure of a material's second-order NLO activity. nih.govacs.org

Table 1: Synthesis Pathway for NLO Chromophore Intermediate This interactive table outlines a synthetic route from a fluorene precursor to a push-pull system suitable for NLO applications, as described in related research.

| Step | Starting Material | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene | CuCN | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Introduces the electron-withdrawing nitrile group. nih.gov |

| 2 | 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile | Hydrazine | 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile | Reduces the nitro group to an electron-donating amino group. nih.gov |

Application in Photoelectronic Devices and Organic Solar Cells (OSCs)

The development of efficient organic solar cells (OSCs) relies on the design of semiconducting polymers with appropriate absorption spectra and energy levels. nih.gov Fluorene-based copolymers are frequently used as the electron donor material in bulk heterojunction OSCs, where they are blended with an electron acceptor. nih.govnih.gov

The this compound monomer is well-suited for creating these donor polymers through polymerization reactions. The reactive bromine site allows it to be copolymerized with various other aromatic units, enabling precise control over the resulting polymer's properties. This strategy allows for the optimization of the optical band-gap to maximize absorption of the solar spectrum and the tuning of HOMO/LUMO energy levels to ensure efficient charge separation at the donor-acceptor interface. nih.gov For example, fluorene-based copolymers have been synthesized and used in devices that achieved power conversion efficiencies (PCEs) of up to 1.22% when blended with a fullerene acceptor. nih.gov

Table 2: Example Performance of Fluorene-Based Organic Solar Cells This interactive table shows representative performance data for OSCs that utilize fluorene-based copolymers as the electron donor material.

| Polymer Donor | Acceptor Material | D:A Ratio | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Fluorene-Thiophene Copolymer | PC71BM | 1:1 | 0.68% | nih.gov |

| Fluorene-Thiophene Copolymer | PC71BM | 1:2 | 1.22% | nih.gov |

| PBFO-F | Y6 | 1:1.2 | 9.04% | rsc.org |

Chemosensing and Molecular Recognition Applications

The fluorene scaffold is an excellent platform for the design of fluorescent chemosensors due to its high quantum yield and the sensitivity of its emission to the local chemical environment. The presence of the electron-withdrawing cyano group and the heavy bromine atom in this compound can be expected to play a significant role in its interaction with various analytes.

Fluorene-based conjugated polymers and small molecules have been extensively investigated for the detection of electron-deficient nitroaromatic compounds, which are common components of explosives. The sensing mechanism typically involves fluorescence quenching upon interaction with the analyte. The electron-rich fluorene donor can engage in a photoinduced electron transfer (PET) process with the electron-accepting nitro compound, leading to a diminished fluorescence output. While specific studies on this compound are not yet prevalent, the performance of analogous fluorene-based sensors highlights the potential.

Similarly, the strategic incorporation of chelating moieties onto the fluorene backbone allows for the selective detection of metal cations. The binding of a metal ion can modulate the electronic properties of the fluorophore, resulting in a change in fluorescence intensity or a shift in the emission wavelength. The cyano group in this compound could potentially act as a weak coordinating site for certain metal ions.

Table 1: Performance of Fluorene-Based Fluorescent Sensors for Nitro Compounds and Metal Cations

| Sensor Type | Analyte | Quenching/Enhancement | Limit of Detection (LOD) | Reference Compound |

|---|---|---|---|---|

| Conjugated Polymer | 2,4,6-Trinitrophenol (TNP) | Quenching | 3.2 pM | Fluorene-based conjugated polymer |

| Small Molecule | Picric Acid (PA) | Quenching | 0.23 ppt | Butterfly-shaped π-extended fluorene sensor |

| Small Molecule | Cd(II) ions | Enhancement | 0.289 mg/L | Fluorene derivative with carboxylic binding sites |

| Small Molecule | Zn(2+) | Enhancement | 10⁻⁶ M | Fluorene derivative with a thiourea (B124793) moiety |

The functionalization of fluorene derivatives with specific recognition units can lead to sensors for biologically important molecules. For instance, amino acid-functionalized polyfluorenes have demonstrated potential for the ultra-sensitive detection of specific analytes through fluorescence quenching mechanisms. The interaction between the amino acid side chains on the polymer and the target biomolecule can induce conformational changes in the polymer backbone, affecting its emissive properties. While direct studies on this compound for biomolecule detection are limited, its core structure is amenable to synthetic modifications for creating such sensors.

Advanced Functional Materials with Tunable Luminescence (e.g., Room Temperature Phosphorescence)

The phenomenon of room temperature phosphorescence (RTP) in purely organic materials is of great interest for applications in organic light-emitting diodes (OLEDs), bioimaging, and anti-counterfeiting technologies. The presence of a heavy atom, such as bromine, in an organic molecule can significantly enhance spin-orbit coupling, which facilitates the transition from the singlet excited state to the triplet excited state (intersystem crossing) and subsequent phosphorescent emission.

A fluorene derivative incorporating both bromo and formyl groups has been shown to exhibit bright phosphorescence in solution at room temperature, with a quantum yield of up to 5.9%. rsc.org This demonstrates the potential of appropriately substituted fluorenes to act as efficient organic phosphors. The combination of the bromine atom and the electron-withdrawing nitrile group in this compound suggests that it could be a promising candidate for exhibiting RTP. The rigid fluorene core helps to minimize non-radiative decay pathways, further favoring phosphorescence.

Table 2: Room Temperature Phosphorescence Properties of a Brominated Fluorene Derivative

| Property | Value | Conditions |

|---|---|---|

| Phosphorescence Quantum Yield | 5.9% | In chloroform (B151607) at 298 K |

| Emission | Bright Phosphorescence | In common organic solvents |

| Stability | Observed for over five days | Incorporated into a poly(methyl methacrylate) film under air |

Research on other bromine-substituted fluorene derivatives has shown that strong Br-Br interactions in the solid state are crucial for facilitating spin-orbit coupling and promoting intersystem crossing, leading to unique phosphorescent and even triboluminescent (light emission upon mechanical stimulus) properties. nih.gov

Applications in Display Technologies (e.g., Color Filters)

Fluorene derivatives are well-established materials in the field of organic electronics, particularly as blue emitters in OLEDs, due to their high photoluminescence quantum yields and good thermal and chemical stability. researchgate.net The wide bandgap of the fluorene core allows for the generation of high-energy blue light. The specific substitutions on the fluorene ring, such as the bromo and cyano groups in this compound, can be used to tune the emission color and charge transport properties of the material.

Beyond their use as emitters, fluorene-based polymers are also being explored for applications in color filters for liquid crystal displays (LCDs). A patent suggests that polymers containing fluorene groups can be used to form the colored thin films in color filters. The high thermal stability and optical properties of fluorene derivatives make them suitable for this application, where they can contribute to improved color purity and device longevity.

While specific data on the performance of this compound in display technologies is not yet available, the broader class of fluorene compounds continues to be a major focus of research and development in this area.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A likely precursor for this compound is 2,7-dibromo-9,9-dimethylfluorene. The synthesis would then involve a selective cyanation of one of the bromo groups.

A key area for future research will be the development of efficient and scalable synthetic methods. Traditional cyanation methods often involve harsh reagents and conditions. Future methodologies could focus on palladium-catalyzed cyanation reactions, which are known for their efficiency and functional group tolerance. The challenge in synthesizing this specific compound lies in achieving selective monocyanation of the dibrominated precursor. Researchers will likely explore controlled reaction conditions, such as temperature, reaction time, and the stoichiometry of the cyanide source, to optimize the yield of the desired monosubstituted product.

Rational Design of Derivatives for Optimized Performance in Specific Applications

The this compound molecule serves as a versatile scaffold for the rational design of new derivatives with tailored properties for specific applications. The bromine atom provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of functional groups, each capable of fine-tuning the electronic and photophysical properties of the molecule.

For instance, attaching electron-donating groups could lead to materials with enhanced hole-transporting properties, which are desirable for applications in organic light-emitting diodes (OLEDs). Conversely, the introduction of electron-withdrawing groups could produce materials with improved electron-transporting capabilities, suitable for use in organic field-effect transistors (OFETs) and organic solar cells.

The carbonitrile group also offers opportunities for modification. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for creating a diverse library of derivatives with a broad range of functionalities and potential applications.

Advanced Computational Modeling for Predictive Material Design and Property Tuning

Advanced computational modeling will be an indispensable tool in the future exploration of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, charge transport properties, and photophysical characteristics of these molecules before their synthesis. worldscientific.com

These computational studies can provide valuable insights into how different functional groups at various positions on the fluorene (B118485) core will affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption and emission spectra, and its charge carrier mobilities. This predictive capability will enable a more rational and targeted approach to material design, saving significant time and resources in the laboratory.

Furthermore, computational modeling can be used to simulate the behavior of these materials in device architectures, helping to optimize device performance by predicting the ideal molecular orientation and intermolecular interactions within a thin film.

Expansion of Application Domains in Emerging Technologies and Cross-Disciplinary Research

While the primary applications of fluorene derivatives are currently in the field of optoelectronics, future research is expected to expand their use into other emerging technologies. The unique photophysical properties of these compounds, such as high photoluminescence quantum yields and tunable emission colors, make them promising candidates for applications in bio-imaging and sensing. researchgate.net

By attaching specific recognition elements, derivatives of this compound could be designed to selectively bind to certain biomolecules or ions, with the binding event being signaled by a change in fluorescence. This could lead to the development of highly sensitive and selective biosensors for medical diagnostics and environmental monitoring.

Cross-disciplinary research, combining the expertise of chemists, physicists, materials scientists, and biologists, will be crucial for unlocking the full potential of these materials in these new and exciting application domains.

Sustainable Synthesis and Processing Approaches for Fluorene-Based Materials

A significant future research direction for all fluorene-based materials, including this compound, will be the development of sustainable synthesis and processing methods. This includes the use of renewable starting materials, the reduction of hazardous waste, and the development of energy-efficient reaction conditions.

The principles of green chemistry will guide the design of new synthetic routes. For example, researchers may explore the use of catalytic systems that can operate under milder conditions and in more environmentally benign solvents. The development of solid-phase synthesis techniques could also contribute to more sustainable production by simplifying purification processes and reducing solvent usage.

In terms of processing, there is a growing interest in developing solution-processable fluorene-based materials that can be deposited using printing techniques. This would enable the fabrication of large-area electronic devices at a lower cost and with a smaller environmental footprint compared to traditional vacuum deposition methods.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via halogenation of pre-functionalized fluorene derivatives. For example, bromination of 9,9-dimethylfluorene-2-carbonitrile using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids) at controlled temperatures (0–25°C) is common. Evidence from related fluorene derivatives (e.g., 9-bromo-9-borafluorene) suggests that stoichiometric control and inert atmospheres are critical to minimize side reactions like over-bromination . Solvent choice (e.g., DCM or CCl₄) also impacts crystallinity and purity, with yields typically ranging from 60–85% after recrystallization .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment (>98% purity threshold for research-grade material). Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, particularly distinguishing bromine and nitrile groups. X-ray crystallography, as demonstrated for analogous compounds like 9,9-dibutylfluorene-2-carbonitrile, resolves bond angles and molecular packing, which are critical for understanding electronic properties . Mass spectrometry (HRMS) validates molecular weight, especially given the compound’s bromine isotope signature .

Advanced Research Questions

Q. How do steric and electronic effects of the 9,9-dimethyl and 7-bromo substituents influence reactivity in cross-coupling reactions?

- Answer : The 9,9-dimethyl groups introduce steric hindrance, limiting axial rotation and planarizing the fluorene core, which enhances conjugation in derived polymers or ligands. The 7-bromo substituent acts as a directing group in Suzuki-Miyaura or Ullmann couplings, with reactivity modulated by electron-withdrawing nitrile groups at position 2. Computational studies (DFT) on similar systems suggest that the nitrile group lowers the LUMO energy, facilitating oxidative addition in palladium-catalyzed reactions . Experimental optimization (e.g., Pd(OAc)₂, SPhos ligand, 80°C) achieves >90% conversion in aryl-aryl couplings .

Q. What are the mechanistic implications of competing side reactions during functionalization (e.g., dehalogenation or nitrile hydrolysis)?

- Answer : Under basic or aqueous conditions, the nitrile group may hydrolyze to a carboxylic acid, requiring anhydrous conditions for reactions like Grignard additions. Dehalogenation is observed in reductive environments (e.g., H₂/Pd-C), necessitating alternative catalysts (e.g., Ni-based systems) for selective C–Br bond retention. Kinetic studies using in situ FTIR or GC-MS can monitor intermediates like fluorenone byproducts, guiding reaction quenching .

Q. How does the compound’s crystal packing affect its performance in optoelectronic devices?

- Answer : X-ray data for structurally related 9,9-dialkylfluorenes shows herringbone packing with π-π stacking distances of ~3.5 Å, which promotes charge transport in organic semiconductors. The bromine atom’s polarizability may enhance intermolecular interactions, as seen in reduced excimer formation in OLEDs. Thin-film XRD and AFM correlate morphology (e.g., amorphous vs. crystalline phases) with device efficiency .

Q. What computational methods best predict the compound’s electronic properties for material design?

- Answer : Density functional theory (DFT) with B3LYP/6-31G* basis sets accurately models HOMO-LUMO gaps (~3.2 eV for the title compound) and absorption spectra (λ_max ~300 nm). Molecular dynamics simulations predict solubility parameters in common solvents (e.g., toluene: δ ~18.5 MPa¹/²), aiding formulation for spin-coating processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.